(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

Catalog No.
S1522907
CAS No.
97534-84-4
M.F
C12H13NO5
M. Wt
251.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxy...

CAS Number

97534-84-4

Product Name

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

IUPAC Name

(4R)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1

InChI Key

XRRRGBIMHQARMF-SNVBAGLBSA-N

SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1[C@@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

This compound is a derivative of L-serine, an important naturally occurring amino acid. The L-configuration refers to the stereochemistry of the molecule, meaning it has a specific spatial arrangement of its atoms. The benzyloxycarbonyl (Boc) group serves as a protecting group for the amine functionality of the serine residue. This protection allows for selective modification of other functional groups within the molecule during peptide synthesis.

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is not found naturally but is synthesized in the laboratory. Its significance lies in its ability to be incorporated into peptide chains while maintaining the desired stereochemistry of the original L-serine. This is crucial for the biological activity of many peptides.


Molecular Structure Analysis

The key features of the molecule include:

  • A central five-membered oxazolidine ring containing a nitrogen atom and an oxygen atom [].
  • An L-serine core with a carboxylic acid group (COOH), a hydroxyl group (OH), and a side chain with a protected amine (NHBoc).
  • The benzyloxycarbonyl (Boc) group, which is attached to the amine, protecting it from unwanted reactions.

The stereocenter of the molecule is the carbon atom adjacent to the amine group. The (R) configuration indicates a specific spatial arrangement of the substituents around this carbon [].


Chemical Reactions Analysis

Synthesis

Several methods exist for the synthesis of (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid. A common approach involves the cyclization of L-serine with di-tert-butyl dicarbonate (Boc2O) followed by benzylation with benzyl chloroformate.

Deprotection

The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine of the serine residue. This allows for further modification or coupling reactions during peptide synthesis.

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid can participate in various peptide coupling reactions to form peptide bonds with other amino acid derivatives. The specific reaction scheme depends on the chosen coupling agent and desired peptide sequence.

Physical and Chemical Properties

  • Melting point: 80-81°C.
  • Molecular weight: 251.24 g/mol [].
  • Solubility: Soluble in polar organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) [].
  • Stability: Stable under acidic conditions used for Boc deprotection. However, it may hydrolyze under basic or strong acidic conditions.

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid itself does not possess a specific mechanism of action. Its primary function is as a protected amino acid building block. Once incorporated into a peptide chain through peptide coupling reactions, the final peptide may exhibit various biological activities depending on its sequence and structure.

  • Wear gloves, eye protection, and a lab coat to avoid skin and eye contact.
  • Handle the compound in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

Organic Synthesis

  • Asymmetric Synthesis: Z-Oxazolidine carboxylic acid serves as a chiral building block in the synthesis of various optically active compounds. Its chiral center allows for the introduction of chirality into the final product, making it valuable for creating enantiopure molecules essential in pharmaceutical development and other fields [].
  • Protecting Group Chemistry: The benzyloxycarbonyl (Z) group in Z-Oxazolidine carboxylic acid acts as a protecting group for carboxylic acids. This group can be selectively introduced and removed under specific conditions, allowing for the controlled manipulation of other functional groups within a molecule [].

Medicinal Chemistry

  • Amino Acid Analogue: Z-Oxazolidine carboxylic acid is structurally similar to the natural amino acid proline. This similarity makes it a valuable tool for studying protein structure and function. Researchers can use Z-Oxazolidine carboxylic acid to probe the interactions between proline and other molecules in biological systems [].
  • Drug Discovery: Z-Oxazolidine carboxylic acid has been explored as a potential scaffold for the development of new drugs. Its unique structure and chiral properties offer possibilities for designing molecules that interact with specific biological targets [].

XLogP3

1

Dates

Modify: 2023-08-15

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